

Technical Support Center: Bitumen Aging Simulation Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Bitumens
Cat. No.:	B1180155

[Get Quote](#)

Welcome to the technical support center for bitumen aging simulation. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and professionals in asphalt materials testing reduce variability in their experimental results.

Frequently Asked Questions (FAQs)

General

Q1: What are the primary sources of variability in bitumen aging simulations?

A1: Variability in bitumen aging simulations can stem from several factors throughout the experimental process.[\[1\]](#) These can be broadly categorized as:

- Material Properties: Inherent differences in the physicochemical properties of the bitumen source and any modifiers (e.g., polymers) used.[\[2\]](#)[\[3\]](#)
- Sample Preparation: Inconsistencies in heating, handling, and film thickness of the bitumen samples.[\[4\]](#)[\[5\]](#)
- Equipment and Environmental Conditions: Variations in equipment calibration, temperature and pressure control, airflow rate, and even laboratory elevation can affect results.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Procedural Deviations: Minor deviations from standardized test protocols (e.g., AASHTO, ASTM) regarding timing, temperature, or sample handling.[\[9\]](#)

- Post-Aging Handling: Differences in how the aged binder is collected and prepared for subsequent testing.[10]

Q2: Which are the most common standardized lab simulation methods for bitumen aging?

A2: The most widely used methods simulate two distinct phases of aging:

- Short-Term Aging: This simulates the aging that occurs during the manufacturing and construction phase of asphalt pavement. The most common methods are the Rolling Thin-Film Oven Test (RTFOT) (ASTM D2872 / AASHTO T240) and the Thin Film Oven Test (TFOT) (ASTM D1754 / EN 12607-2).[11][12][13] The RTFOT is more common in modern practice.
- Long-Term Aging: This simulates the aging that occurs over the service life of the pavement. The Pressure Aging Vessel (PAV) test (ASTM D6521 / AASHTO R28) is the standard method for this purpose and is performed on the residue from the short-term aging test.[9][12][14]

Rolling Thin-Film Oven (RTFO) Test

Q3: Why am I seeing inconsistent results from my RTFOT experiments?

A3: Inconsistent RTFOT results often trace back to a few key areas:

- Temperature Control: The oven temperature must be maintained precisely at 163°C.[13] Temperature fluctuations can significantly alter the rate of aging.
- Airflow Rate: The specified airflow of 4000 mL/min must be accurately calibrated and directed at the bottle openings.[15] Incorrect flow can lead to either insufficient or excessive aging.
- Bottle Rotation Speed: The carriage must rotate at a steady 15 rpm to ensure a continuously renewed film of bitumen.[16]
- Sample Mass: The initial mass of the bitumen in each bottle should be 35g.[11] Deviations can affect the film thickness and the aging process.
- Bitumen Type: Highly viscous or polymer-modified **bitumens** may not flow properly, leading to a non-uniform film and incomplete aging.[10][11]

Q4: How does laboratory elevation affect RTFOT results?

A4: Higher elevations have lower atmospheric pressure, which can affect the oxidation rate during the RTFOT procedure. Studies have shown that statistically significant differences in physical properties after RTFOT aging can occur between laboratories at different elevations. [7] This is an important consideration when comparing data from different locations.

Pressure Aging Vessel (PAV) Test

Q5: What are critical parameters to control during the PAV test?

A5: To ensure repeatability in PAV testing, closely monitor the following:

- Pressure: The pressure must be maintained at 2.1 MPa (305 psi).[14]
- Temperature: The temperature is typically set at 90°C, 100°C, or 110°C, depending on the climate the binder will be used in.[5][14] This temperature must remain stable throughout the 20-hour duration.[17]
- Pre-heating and Cool-down: The time taken to reach the aging temperature and the cool-down procedure should be consistent.[14]
- Degassing: After aging, the binder must be properly degassed in a vacuum oven to remove entrapped air, which can affect subsequent test results.[14]

Q6: Can I use the PAV test for all types of modified bitumen?

A6: The standard PAV procedure may not be suitable for all modified asphalts. Some polymers can degrade under the high temperatures and pressures of the PAV test, or phase separation and skin formation can occur.[17] This can lead to results that are not representative of field performance. It is crucial to be aware of the nature of the modifier and potentially consult literature for alternative or modified aging protocols.

Troubleshooting Guides

Issue 1: Low Repeatability in RTFOT for Polymer-Modified Bitumen (PMB)

- Symptom: Wide scatter in rheological data (e.g., $G^*/\sin \delta$) for PMB samples after RTFOT aging.
- Probable Cause: The high viscosity of the PMB prevents it from forming a uniform, continuously moving film inside the glass bottles. The material may not "tumble" as intended, leading to non-uniform aging.[\[11\]](#)
- Solution:
 - Visual Confirmation: Observe the bottles during the test (if the oven has a window) to see if the binder is flowing correctly.
 - Protocol Modification: For some materials, such as asphalt rubber, modifications to the standard RTFOT procedure, like pre-coating the bottles or adjusting sample size, have been proposed to improve film uniformity.[\[10\]](#)
 - Alternative Methods: For highly viscous binders, alternative short-term aging methods like the Stirred Air-Flow Test (SAFT) have been explored, which may offer better consistency. [\[11\]](#)

Issue 2: Sample Hardening is Lower Than Expected After PAV Aging

- Symptom: The change in rheological properties (e.g., increase in stiffness) after PAV aging is minimal or less than anticipated.
- Probable Cause:
 - Pressure Leak: The PAV vessel may not have maintained the target pressure of 2.1 MPa for the full 20 hours.
 - Temperature Drop: The temperature inside the vessel may have dropped below the target for a significant period.[\[17\]](#)
 - Inadequate Short-Term Aging: The initial RTFOT aging was insufficient, meaning the binder was less oxidized at the start of the PAV procedure.

- Solution:
 - Verify PAV Performance: Check the PAV's data logs for temperature and pressure to ensure they were within the specified tolerances for the entire duration.[18]
 - Leak Test: Perform a leak test on the PAV system as per the manufacturer's instructions.
 - Review RTFOT Procedure: Ensure the preceding RTFOT was performed correctly and that all parameters were within specification.
 - Equipment Calibration: Verify the calibration of the temperature and pressure sensors.[6] [19]

Issue 3: Formation of a "Skin" on Binder Surface in TFOT or PAV

- Symptom: A hardened film or "skin" is visible on the surface of the bitumen sample in the pan.
- Probable Cause: This is a known issue, particularly with the TFOT, where the lack of agitation allows a skin of highly oxidized material to form on the surface, which can then inhibit oxygen diffusion into the rest of the sample.[12][20] It can also occur in the PAV test with certain modified binders.[17]
- Solution:
 - Prefer RTFOT over TFOT: The rolling action of the RTFOT is specifically designed to prevent skin formation and is the preferred method for simulating short-term aging.[13]
 - Note Observations: If using TFOT or observing this in PAV, carefully note the presence of the skin, as it is a source of variability. The material beneath the skin may be less aged than the skin itself.
 - Careful Sampling: When collecting the aged residue for further testing, try to homogenize the sample as much as possible without introducing air bubbles.

Data Presentation: Standard Aging Protocol Parameters

The following table summarizes the key operational parameters for standard bitumen aging simulation protocols. Adherence to these parameters is critical for reducing variability.

Parameter	Rolling Thin-Film Oven (RTFOT)	Thin Film Oven (TFOT)	Pressure Aging Vessel (PAV)
Standard	AASHTO T240 / ASTM D2872	AASHTO T179 / ASTM D1754	AASHTO R28 / ASTM D6521
Purpose	Simulate short-term aging	Simulate short-term aging	Simulate long-term aging
Temperature	163 °C	163 °C	90, 100, or 110 °C
Duration	85 minutes	5 hours	20 hours
Sample Mass/Volume	35 g	50 mL (approx. 50 g)	50 g in a thin film
Pressure	Atmospheric	Atmospheric	2.1 MPa (305 psi)
Airflow	4000 mL/min	Natural convection	Pressurized air
Agitation	Bottles rotate at 15 rpm	None (stationary shelf)	None (stationary pans)
Input Material	Unaged Binder	Unaged Binder	RTFOT-aged residue

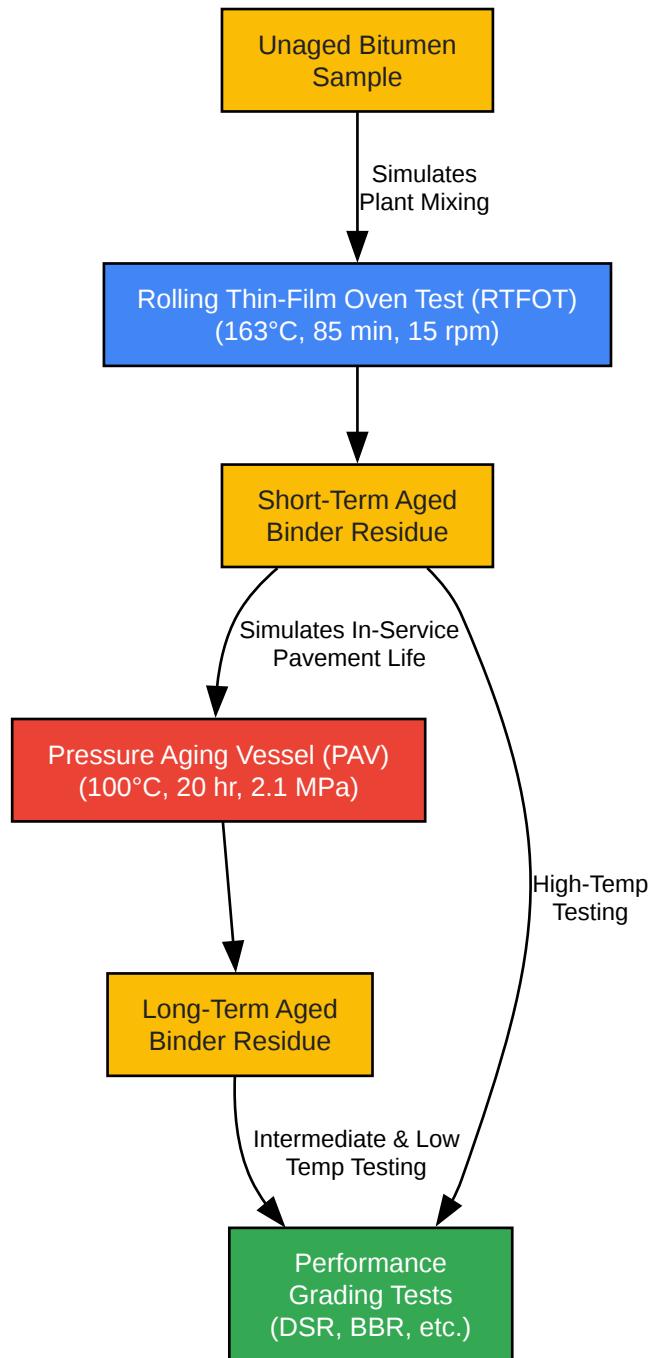
Sources:[5][11][13][14][15]

Experimental Protocols

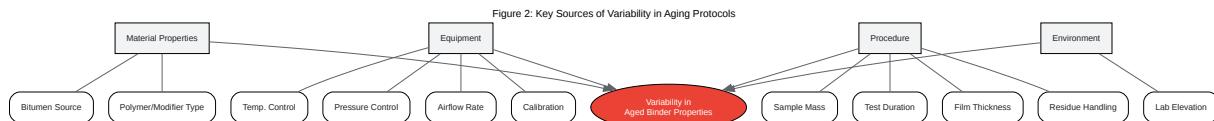
Methodology: Rolling Thin-Film Oven (RTFOT) Test (per AASHTO T240)

- Sample Preparation: Heat the unaged bitumen until it is fluid enough to pour. Pour 35.0 ± 0.5 g of the binder into each of the glass sample bottles.
- Oven Setup: Preheat the RTFO oven to a stable temperature of $163 \pm 0.5^\circ\text{C}$.

- Loading: Place the sample bottles into the rotating carriage inside the oven.
- Initiate Test: Close the oven door, start the carriage rotating at 15 ± 0.2 rpm, and insert the air jet, ensuring the airflow is set to 4000 ± 200 mL/min.
- Aging: Maintain these conditions for 85 minutes.
- Unloading: After 85 minutes, turn off the rotation and airflow, and remove the bottles from the oven.
- Residue Collection: Immediately pour the contents of the bottles into a single container for mixing. Scrape the sides of the bottles to collect as much residue as possible.
- Further Testing: The collected residue is now considered short-term aged and can be used for further tests, such as the PAV.


Methodology: Pressure Aging Vessel (PAV) Test (per AASHTO R28)

- Sample Preparation: Take the residue from the RTFOT. Heat it until fluid and pour 50 ± 0.5 g into each of the stainless steel PAV pans, creating a film approximately 3.2 mm thick.
- PAV Setup: Preheat the PAV pressure vessel to the selected aging temperature (e.g., $100 \pm 0.5^\circ\text{C}$).
- Loading: Place the pans into the sample rack and place the rack inside the PAV vessel.
- Pressurization: Seal the vessel and apply compressed air until the pressure reaches 2.1 ± 0.1 MPa.
- Aging: Maintain the specified temperature and pressure for 20 hours. The temperature must not deviate by more than $\pm 0.5^\circ\text{C}$ for more than 60 minutes total during the test.[\[17\]](#)
- Depressurization: At the end of 20 hours, slowly release the pressure from the vessel. This should take between 8 and 15 minutes.


- Residue Collection: Remove the pans from the vessel and place them in an oven at 163°C for a maximum of 30 minutes to liquefy the residue for easier removal. Scrape the residue from all pans into a single container.
- Degassing: Place the container with the collected residue into a vacuum oven at 170°C. Apply a vacuum to degas the sample for 30 minutes to remove any entrapped air. The residue is now ready for intermediate and low-temperature performance testing.

Visualizations

Figure 1: Standard Bitumen Aging Simulation Workflow

[Click to download full resolution via product page](#)

Caption: Figure 1: Standard Bitumen Aging Simulation Workflow.

[Click to download full resolution via product page](#)

Caption: Figure 2: Key Sources of Variability in Aging Protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. onlinepubs.trb.org [onlinepubs.trb.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. dl.astm.org [dl.astm.org]
- 6. sabita.co.za [sabita.co.za]
- 7. ascpro0.ascweb.org [ascpro0.ascweb.org]
- 8. research.tudelft.nl [research.tudelft.nl]
- 9. theasphaltpro.com [theasphaltpro.com]
- 10. ucprc.ucdavis.edu [ucprc.ucdavis.edu]
- 11. Bitumen Aging—Laboratory Simulation Methods Used in Practice and Selected Directions of Research on New Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]
- 13. pavementinteractive.org [pavementinteractive.org]
- 14. pavementinteractive.org [pavementinteractive.org]
- 15. mdpi.com [mdpi.com]
- 16. Understanding Rolling Thin Film Oven (RTFO) Tests in Asphalt Industry: Applications and Superpave Guidelines - Aimil Corporate Blog [aimil.com]
- 17. kelid1.ir [kelid1.ir]
- 18. controls-group.com [controls-group.com]
- 19. scribd.com [scribd.com]
- 20. scispace.com [scispace.com]
- To cite this document: BenchChem. [Technical Support Center: Bitumen Aging Simulation Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1180155#reducing-variability-in-bitumen-aging-simulation-protocols\]](https://www.benchchem.com/product/b1180155#reducing-variability-in-bitumen-aging-simulation-protocols)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com